

Application Notes and Protocols for CCT007093 in Liver Regeneration Studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CCT007093

Cat. No.: B1668743

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCT007093 is a potent and specific inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also known as protein phosphatase 1D (PPM1D). Wip1 is a serine/threonine phosphatase that acts as a negative regulator of several key signaling pathways involved in cell growth, proliferation, and DNA damage response. In the context of liver regeneration, inhibition of Wip1 by **CCT007093** has been shown to promote hepatocyte proliferation and enhance recovery following liver injury. These application notes provide a comprehensive overview of the use of **CCT007093** for studying liver regeneration, including its mechanism of action, quantitative *in vivo* data, and detailed experimental protocols.

Mechanism of Action

CCT007093 exerts its pro-regenerative effects on the liver primarily through the inhibition of Wip1 phosphatase. This inhibition leads to a dual signaling response:

- Activation of the mTORC1 Pathway: Wip1 directly dephosphorylates and inactivates the mammalian target of rapamycin (mTOR). By inhibiting Wip1, **CCT007093** promotes the phosphorylation and activation of mTOR complex 1 (mTORC1). The mTORC1 pathway is a central regulator of cell growth and proliferation. Its activation leads to the phosphorylation of downstream targets such as p70S6K and S6 ribosomal protein, which in turn enhances protein synthesis and promotes cell cycle progression in hepatocytes.

- Activation of the p53 Pathway: Wip1 is a known negative regulator of the tumor suppressor protein p53. Therefore, inhibition of Wip1 by **CCT007093** also leads to the activation of the p53 pathway. While p53 is often associated with cell cycle arrest and apoptosis, in the context of Wip1 inhibition during liver regeneration, the pro-proliferative signals from the mTORC1 pathway appear to be dominant.

The net effect of **CCT007093** treatment in the context of liver regeneration is a significant enhancement of hepatocyte proliferation, leading to accelerated restoration of liver mass and function.

Quantitative Data from In Vivo Studies

The efficacy of **CCT007093** in promoting liver regeneration has been demonstrated in murine models of partial hepatectomy (PHx). The following tables summarize key quantitative findings from these studies.

Table 1: Effect of **CCT007093** on Liver to Body Weight Ratio Following 70% Partial Hepatectomy in Mice

Time Point (Post-PHx)	Treatment Group	Liver to Body Weight Ratio (%) (Mean \pm SD)
24 hours	Vehicle (DMSO)	2.1 \pm 0.2
CCT007093 (3.2 mg/kg)		2.5 \pm 0.3
36 hours	Vehicle (DMSO)	2.8 \pm 0.3
CCT007093 (3.2 mg/kg)		3.5 \pm 0.4
48 hours	Vehicle (DMSO)	3.2 \pm 0.4
CCT007093 (3.2 mg/kg)		4.1 \pm 0.5
72 hours	Vehicle (DMSO)	3.8 \pm 0.4
CCT007093 (3.2 mg/kg)		4.5 \pm 0.5

Table 2: Effect of **CCT007093** on Survival Rate Following Major Hepatectomy in Mice

Treatment Group	Dosage	Survival Rate (%)
Vehicle (DMSO)	-	40
CCT007093	6.4 mg/kg	80

Experimental Protocols

In Vivo Murine Model of Partial Hepatectomy and CCT007093 Administration

This protocol describes a 70% partial hepatectomy in mice, a standard model for studying liver regeneration, followed by treatment with **CCT007093**.

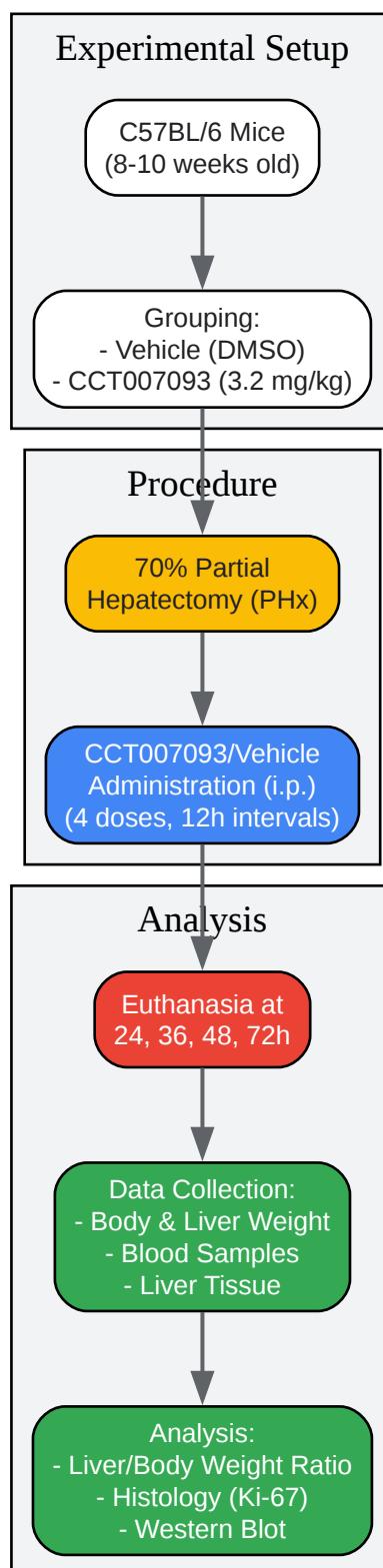
Materials:

- **CCT007093**
- Dimethyl sulfoxide (DMSO)
- Saline solution
- Male C57BL/6 mice (8-10 weeks old)
- Anesthetic (e.g., isoflurane)
- Surgical instruments (scissors, forceps, needle holders)
- Suture material (e.g., 4-0 silk)
- Warming pad

Procedure:

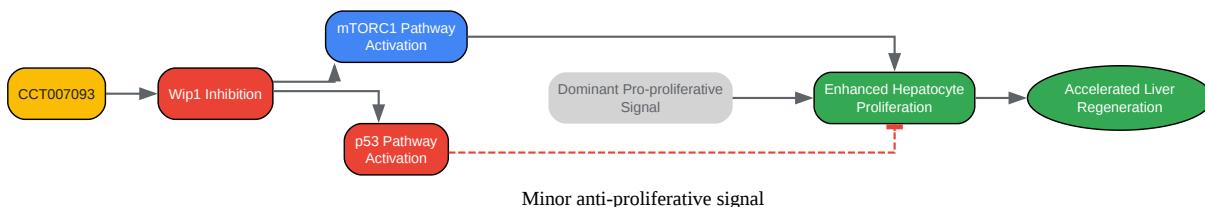
- Animal Preparation: Acclimatize mice for at least one week before the experiment. House them in a temperature and light-controlled environment with ad libitum access to food and water.

- Anesthesia: Anesthetize the mouse using a vaporizer with isoflurane. Confirm proper anesthetic depth by the absence of a pedal withdrawal reflex.
- Surgical Procedure (70% Partial Hepatectomy):
 - Place the anesthetized mouse in a supine position on a warming pad to maintain body temperature.
 - Make a midline laparotomy incision (approximately 2-3 cm) through the skin and abdominal wall to expose the liver.
 - Gently exteriorize the median and left lateral liver lobes.
 - Ligate the base of these lobes with a 4-0 silk suture.
 - Excise the ligated lobes distal to the suture. This will amount to approximately 70% of the total liver mass.
 - Return the remaining liver lobes to the abdominal cavity.
 - Close the abdominal wall and skin with sutures.
- **CCT007093** Administration:
 - Prepare a stock solution of **CCT007093** in DMSO.
 - For treatment, dilute the stock solution in saline to the desired final concentration. The final DMSO concentration should be below 5%.
 - Administer **CCT007093** at a dose of 3.2 mg/kg of body weight via intraperitoneal (i.p.) injection.
 - The administration schedule should be four injections in total, given at 12-hour intervals, with the first injection administered shortly after the partial hepatectomy.
 - The control group should receive an equivalent volume of the vehicle (DMSO in saline).
- Post-operative Care and Monitoring:


- Provide post-operative analgesia as required.
- Monitor the mice for recovery, signs of pain, and distress.
- At designated time points (e.g., 24, 36, 48, and 72 hours) post-PHx, euthanize a subset of mice.
- Sample Collection and Analysis:
 - Collect blood samples for serum analysis (e.g., liver enzymes).
 - Excise the remnant liver and weigh it.
 - Calculate the liver-to-body weight ratio.
 - Fix a portion of the liver in 10% neutral buffered formalin for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67).
 - Snap-freeze another portion of the liver in liquid nitrogen for molecular analysis (e.g., Western blotting for signaling pathway components).

Visualizations

Signaling Pathway of CCT007093 in Liver Regeneration


Caption: CCT007093 inhibits Wip1, leading to dual signaling effects.

Experimental Workflow for Studying CCT007093 in Liver Regeneration

[Click to download full resolution via product page](#)

Caption: Workflow for in vivo evaluation of **CCT007093**.

Logical Relationship between Wip1 Inhibition and Liver Regeneration

[Click to download full resolution via product page](#)

Caption: CCT007093's pro-regenerative effect logic.

- To cite this document: BenchChem. [Application Notes and Protocols for CCT007093 in Liver Regeneration Studies]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1668743#cct007093-for-studying-liver-regeneration\]](https://www.benchchem.com/product/b1668743#cct007093-for-studying-liver-regeneration)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com